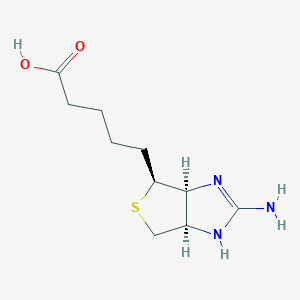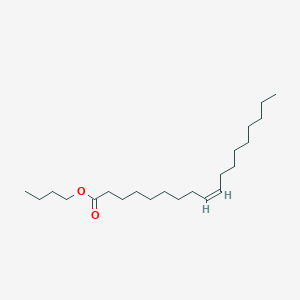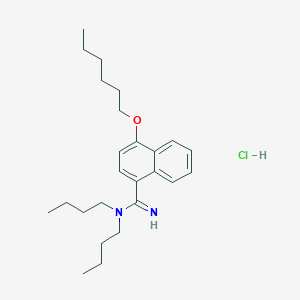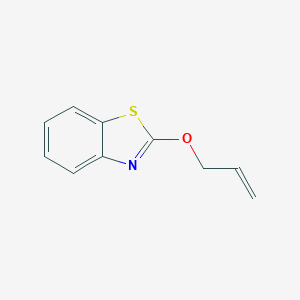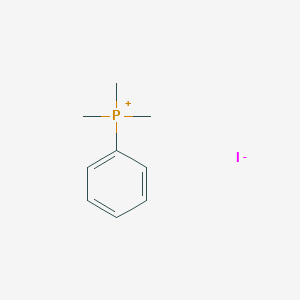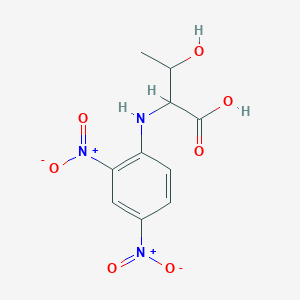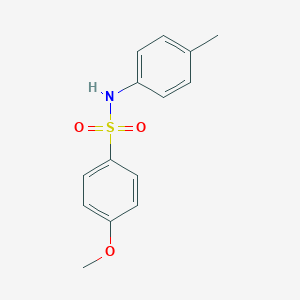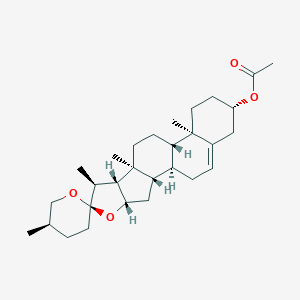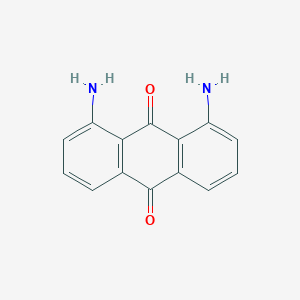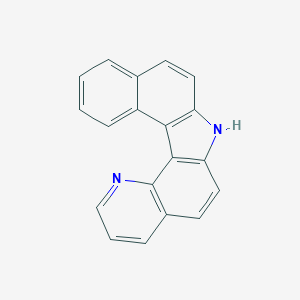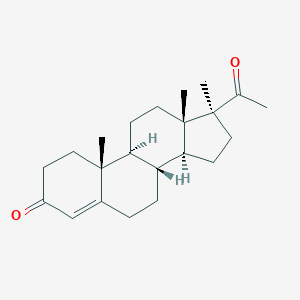![molecular formula C32H16 B086633 Dibenzo[a,g]coronene CAS No. 190-66-9](/img/structure/B86633.png)
Dibenzo[a,g]coronene
Descripción general
Descripción
Dibenzo[a,g]coronene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₂H₁₆. It consists of a fused ring structure, which includes multiple benzene rings arranged in a specific pattern. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,g]coronene typically involves the cyclization of precursor molecules through various organic reactions. One common method is the Scholl reaction, which involves the oxidative cyclodehydrogenation of polyphenylene precursors. This reaction is usually catalyzed by Lewis acids such as aluminum chloride or ferric chloride under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be synthesized on a larger scale using similar methods as in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of this compound. Typical reagents include nitric acid for nitration and halogens like bromine or chlorine for halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated this compound.
Substitution: Nitro-dibenzo[a,g]coronene, bromo-dibenzo[a,g]coronene.
Aplicaciones Científicas De Investigación
Dibenzo[a,g]coronene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research on this compound includes its potential effects on biological systems, particularly its interactions with DNA and proteins.
Medicine: Studies have explored its potential as a therapeutic agent, particularly in the context of its interactions with biological macromolecules.
Industry: this compound is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of dibenzo[a,g]coronene involves its interaction with various molecular targets, including DNA, proteins, and cellular membranes. Its planar structure allows it to intercalate between DNA base pairs, potentially leading to mutagenic effects. Additionally, its ability to generate reactive oxygen species through redox cycling can contribute to its biological activity.
Comparación Con Compuestos Similares
Coronene: A smaller polycyclic aromatic hydrocarbon with a similar structure but fewer benzene rings.
Hexabenzocoronene: A larger polycyclic aromatic hydrocarbon with additional benzene rings fused to the core structure.
Tribenzo[a,d,g]coronene: Another polycyclic aromatic hydrocarbon with a different arrangement of benzene rings.
Uniqueness: Dibenzo[a,g]coronene is unique due to its specific arrangement of benzene rings, which imparts distinct electronic properties and reactivity. Its larger size compared to coronene and its specific ring fusion pattern distinguish it from other similar compounds.
Propiedades
IUPAC Name |
nonacyclo[22.6.2.02,7.08,29.011,28.012,17.018,27.021,26.025,30]dotriaconta-1(30),2,4,6,8(29),9,11(28),12,14,16,18(27),19,21(26),22,24,31-hexadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-3-7-21-19(5-1)23-13-11-17-9-10-18-12-14-24-20-6-2-4-8-22(20)26-16-15-25(21)31-29(23)27(17)28(18)30(24)32(26)31/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCYVURKNNKDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C2=C1)C=CC6=C5C7=C(C=C6)C=CC8=C7C4=C(C=C3)C9=CC=CC=C89 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172453 | |
| Record name | Dibenzo(a,g)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-66-9 | |
| Record name | Dibenzo(a,g)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(a,g)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


